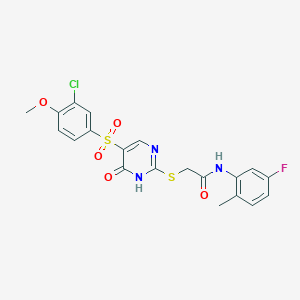![molecular formula C21H16ClN3O3 B11440382 N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11440382.png)
N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a benzodioxole group, a chloro-substituted phenyl group, and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the Benzodioxole Group: This step involves the use of a benzodioxole derivative, which can be introduced through a nucleophilic substitution reaction.
Chlorination and Methoxylation: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using reagents such as chlorine gas and methanol, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine gas or bromine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Chemical Biology: It is used as a tool compound to study the biological functions of imidazo[1,2-a]pyridine derivatives and their interactions with biological targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases, which play crucial roles in cell signaling and regulation.
Pathway Modulation: It modulates key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Molecular Targets: The compound targets proteins and receptors involved in disease progression, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 3-(1,3-benzodioxol-5-yl)-N-(4-(1-piperidinyl)phenyl)acrylamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both benzodioxole and imidazo[1,2-a]pyridine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H16ClN3O3 |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H16ClN3O3/c1-26-16-6-2-13(3-7-16)20-21(25-11-14(22)4-9-19(25)24-20)23-15-5-8-17-18(10-15)28-12-27-17/h2-11,23H,12H2,1H3 |
InChI Key |
YRIRCKPTHGABSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11440302.png)
![2-fluoro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11440314.png)
![N-(4-ethoxyphenyl)-2-({4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B11440321.png)
![Ethyl 1-[4-amino-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B11440322.png)
![2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]acetic acid](/img/structure/B11440323.png)
![3-(1-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B11440324.png)
![1-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}naphthalen-2-ol](/img/structure/B11440325.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11440333.png)
![2-(4-methoxyphenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11440340.png)

![8-(3,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440362.png)

![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11440393.png)
![2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B11440399.png)
